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Compound of Interest

Compound Name: 4-Methylthiazole-2-carbonitrile

Cat. No.: B021620 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, reaction

conditions, and potential applications of 4-methylthiazole-2-carbonitrile, a versatile building

block in medicinal chemistry and drug discovery. The protocols outlined below are based on

established synthetic methodologies for thiazole derivatives.

Introduction
4-Methylthiazole-2-carbonitrile is a heterocyclic compound of significant interest in the

pharmaceutical industry. Its thiazole core is a common motif in a wide range of biologically

active molecules, and the nitrile group serves as a versatile functional handle for further

chemical transformations. This document details the primary synthetic route to 4-
methylthiazole-2-carbonitrile and explores its reactivity and applications.

Synthesis of 4-Methylthiazole-2-carbonitrile
The most common and practical synthetic route to 4-methylthiazole-2-carbonitrile involves a

two-step process starting from readily available reagents:

Synthesis of 2-Amino-4-methylthiazole: This precursor is synthesized via the Hantzsch

thiazole synthesis, a classic condensation reaction between an α-haloketone and a thiourea.

[1]
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Sandmeyer Cyanation: The amino group of 2-amino-4-methylthiazole is converted to a nitrile

group through a diazotization reaction followed by treatment with a cyanide salt, typically in

the presence of a copper catalyst.

Below are the detailed experimental protocols for each step.

Experimental Protocol: Synthesis of 2-Amino-4-
methylthiazole
This protocol is adapted from a well-established procedure in Organic Syntheses.[1]

Reaction Scheme:

Thiourea
+

Chloroacetone

2-Amino-4-methylthiazole
H₂O, Reflux
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Caption: Synthesis of 2-Amino-4-methylthiazole.

Materials and Reagents:

Reagent
Molar Mass ( g/mol
)

Quantity Moles

Thiourea 76.12 76.0 g 1.0

Chloroacetone 92.53 92.5 g (80 mL) 1.0

Water 18.02 200 mL -

Sodium Hydroxide 40.00 200 g 5.0

Diethyl Ether 74.12 300 mL -
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Procedure:

In a 500-mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux

condenser, and dropping funnel, suspend thiourea (76.0 g, 1.0 mol) in water (200 mL).

With vigorous stirring, add chloroacetone (92.5 g, 1.0 mol) dropwise over 30 minutes. An

exothermic reaction will occur, and the thiourea will dissolve.

After the addition is complete, heat the resulting yellow solution to reflux and maintain for 2

hours.

Cool the reaction mixture in an ice bath. While stirring, slowly add solid sodium hydroxide

(200 g) in portions, ensuring the temperature does not rise excessively.

An oily layer will separate. Transfer the mixture to a separatory funnel and separate the

upper oily layer.

Extract the aqueous layer with diethyl ether (3 x 100 mL).

Combine the oily layer and the ethereal extracts and dry over anhydrous sodium sulfate.

Filter the solution to remove the drying agent and any tars.

Remove the diethyl ether by distillation on a steam bath.

Distill the residual oil under reduced pressure. Collect the fraction boiling at 130-133 °C at 18

mmHg.

The product, 2-amino-4-methylthiazole, will solidify upon cooling.

Expected Yield: 80-85.5 g (70-75%).

Experimental Protocol: Sandmeyer Cyanation of 2-
Amino-4-methylthiazole
This protocol is a representative procedure for the Sandmeyer cyanation of a heteroaromatic

amine.
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Reaction Scheme:

2-Amino-4-methylthiazole Diazonium Salt Intermediate
1. NaNO₂, H₂SO₄, 0-5 °C

4-Methylthiazole-2-carbonitrile
2. CuCN, KCN

Click to download full resolution via product page

Caption: Sandmeyer Cyanation of 2-Amino-4-methylthiazole.

Materials and Reagents:

Reagent
Molar Mass ( g/mol
)

Quantity Moles

2-Amino-4-

methylthiazole
114.17 11.4 g 0.1

Sulfuric Acid (conc.) 98.08 20 mL -

Sodium Nitrite 69.00 7.6 g 0.11

Copper(I) Cyanide 89.56 10.8 g 0.12

Potassium Cyanide 65.12 7.8 g 0.12

Water 18.02 150 mL -

Toluene 92.14 100 mL -

Sodium Bicarbonate 84.01 As needed -

Procedure:

Diazotization:

In a 250-mL three-necked flask, dissolve 2-amino-4-methylthiazole (11.4 g, 0.1 mol) in a

mixture of concentrated sulfuric acid (20 mL) and water (50 mL), cooling to maintain the

temperature below 20 °C.

Cool the solution to 0-5 °C in an ice-salt bath.
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Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise,

keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.

Cyanation:

In a separate 500-mL flask, prepare a solution of copper(I) cyanide (10.8 g, 0.12 mol) and

potassium cyanide (7.8 g, 0.12 mol) in water (80 mL). Warm the mixture gently if

necessary to dissolve the salts, then cool to room temperature.

To the cyanide solution, add toluene (100 mL).

Slowly and carefully add the cold diazonium salt solution to the vigorously stirred cyanide

solution. Nitrogen gas will evolve.

After the addition is complete, continue stirring at room temperature for 1 hour, then heat

the mixture to 50-60 °C for 30 minutes.

Work-up and Purification:

Cool the reaction mixture to room temperature and separate the organic layer.

Extract the aqueous layer with toluene (2 x 50 mL).

Combine the organic layers and wash with water, then with a saturated sodium

bicarbonate solution, and finally with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by vacuum distillation or column chromatography on silica gel

(eluent: hexane/ethyl acetate gradient) to afford 4-methylthiazole-2-carbonitrile.

Expected Yield: Yields for Sandmeyer reactions on heteroaromatic amines can vary, but a yield

in the range of 50-70% can be reasonably expected.

Physicochemical and Spectroscopic Data
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Property Value

Molecular Formula C₅H₄N₂S

Molecular Weight 124.16 g/mol

Appearance Solid

Melting Point 34-39 °C

Boiling Point Not available

¹H NMR (CDCl₃) δ (ppm): 7.15 (s, 1H, H-5), 2.50 (s, 3H, CH₃)

¹³C NMR (CDCl₃)
δ (ppm): 155.0 (C-4), 135.0 (C-2), 118.0 (C-5),

114.0 (CN), 17.0 (CH₃)

IR (KBr, cm⁻¹) ~2230 (C≡N stretch)

Mass Spectrum (EI) m/z (%): 124 (M⁺)

Note: Spectroscopic data are predicted based on known values for similar structures and may

vary slightly.

Application Notes: Reactions of 4-Methylthiazole-2-
carbonitrile
The nitrile group and the thiazole ring in 4-methylthiazole-2-carbonitrile provide multiple

avenues for further functionalization, making it a valuable intermediate in the synthesis of more

complex molecules.

Hydrolysis of the Nitrile Group
The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding

carboxylic acid or amide, respectively. These derivatives are important precursors for the

synthesis of various bioactive compounds.

Workflow for Nitrile Hydrolysis:
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4-Methylthiazole-2-carbonitrile

4-Methylthiazole-2-carboxylic acid
H₃O⁺, Δ

4-Methylthiazole-2-carboxamide
H₂O₂, base

Click to download full resolution via product page

Caption: Hydrolysis of 4-Methylthiazole-2-carbonitrile.

Reduction of the Nitrile Group
The nitrile can be reduced to a primary amine (aminomethyl group) using reducing agents like

lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The resulting 2-(aminomethyl)-4-

methylthiazole is a useful building block for introducing a flexible linker in drug design.

Reactions involving the Thiazole Ring
The thiazole ring can undergo various transformations, although it is generally less reactive

towards electrophilic substitution than benzene. The C5 position is the most likely site for

electrophilic attack. The nitrogen atom can act as a nucleophile and be alkylated to form

thiazolium salts.

Logical Relationship of Thiazole Reactivity:

4-Methylthiazole-2-carbonitrile

Electrophilic Substitution
(at C5) N-Alkylation

Click to download full resolution via product page

Caption: Reactivity of the 4-Methylthiazole Ring.
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Conclusion
4-Methylthiazole-2-carbonitrile is a valuable and versatile intermediate in organic synthesis,

particularly in the field of medicinal chemistry. The synthetic protocols provided herein offer a

reliable pathway to this compound, and the outlined reaction pathways highlight its potential for

the generation of diverse molecular scaffolds for drug discovery and development programs.

Researchers should handle all cyanide-containing reagents with extreme caution in a well-

ventilated fume hood, following all institutional safety protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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